molecular formula C13H9BrN2O2S B1510346 4-Bromo-1-(pyridine-3-ylsulfonyl)-1H-indole

4-Bromo-1-(pyridine-3-ylsulfonyl)-1H-indole

Cat. No.: B1510346
M. Wt: 337.19 g/mol
InChI Key: IFXGNOAHTPHICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(pyridine-3-ylsulfonyl)-1H-indole is a useful research compound. Its molecular formula is C13H9BrN2O2S and its molecular weight is 337.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.19 g/mol

IUPAC Name

4-bromo-1-pyridin-3-ylsulfonylindole

InChI

InChI=1S/C13H9BrN2O2S/c14-12-4-1-5-13-11(12)6-8-16(13)19(17,18)10-3-2-7-15-9-10/h1-9H

InChI Key

IFXGNOAHTPHICQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2S(=O)(=O)C3=CN=CC=C3)C(=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aq. 2M NaOH (1 mL) was added to a stirred mixture of pyridine-3-sulfonyl chloride hydrochloride (240 mg, 1.12 mmol; Intermediate 23), 4-bromoindole (200 mg, 1.02 mmol) and tetrabutylammonium hydrogen sulfate (35 mg, 0.10 mmol). The reaction was stirred 45 min. and the layers were allowed to separate. The organic layer was washed twice with diluted aq. NaOH, dried and concentrated to get the title compound (325 mg, 95%) as an off white solid. MS (ESI+) for C13H9BrN2O2S m/z 337 (M+H)+.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Yield
95%

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